

2,4-Hexanedione CAS number and molecular structure

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Compound of Interest

Compound Name: 2,4-Hexanedione

Cat. No.: B1211359

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An In-depth Technical Guide to 2,4-Hexanedione

CAS Number: 3002-24-2

Molecular Formula: C₆H₁₀O₂

Introduction

2,4-Hexanedione, also known as propionylacetone, is a beta-diketone with the chemical formula $C_6H_{10}O_2$.[1] Its structure consists of a six-carbon chain with carbonyl groups located at the second and fourth positions.[2][3] This compound is a colorless to pale yellow liquid with a characteristic sweet odor and is soluble in water and organic solvents.[2][3] As a beta-diketone, **2,4-hexanedione** is a versatile intermediate in organic synthesis, with applications in the production of pharmaceuticals and agrochemicals.[1] It is also utilized as a flavoring agent and as a research chemical for studying the reactivity of ketones.[1][3] A key feature of **2,4-hexanedione** is its existence as a mixture of keto and enol tautomers in equilibrium.[4]

Molecular Structure and Properties

The molecular weight of **2,4-hexanedione** is approximately 114.14 g/mol .[1] The molecule's structure and its keto-enol tautomerism are fundamental to its chemical reactivity. The presence of two carbonyl groups and acidic α -hydrogens makes it a highly reactive and versatile compound in organic synthesis.[4]



Physicochemical Properties

The following table summarizes the key physicochemical properties of **2,4-hexanedione**.

Property	Value	Reference(s)
CAS Number	3002-24-2	[5]
Molecular Formula	C ₆ H ₁₀ O ₂	[5]
Molecular Weight	114.14 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[3]
Boiling Point	161 °C at 760 mmHg	[1]
Flash Point	53.6 ± 16.8 °C	[1]
Density	0.937 g/cm ³	[6]
Refractive Index	1.47686 at 14.9 °C	[6]

Thermochemical Data

The thermochemical properties of **2,4-hexanedione** are crucial for understanding its stability and reactivity in chemical processes.

Property	Value	Reference(s)
Standard Enthalpy of Formation (liquid, 298.15 K)	-505.00 ± 3.00 kJ/mol	[1]
Standard Enthalpy of Formation (gas, 298.15 K)	-439.70 kJ/mol	[1]

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and characterization of **2,4-hexanedione**, particularly for studying its keto-enol tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy provides detailed information about the molecular structure and the equilibrium between the keto and enol forms. In the ¹H NMR spectrum, the keto form shows characteristic signals for the methyl and methylene protons. The enol tautomer is distinguished by a hydroxyl proton signal that is significantly downfield due to intramolecular hydrogen bonding.[4] The relative integration of the signals for the keto and enol forms allows for the quantification of the tautomeric equilibrium.[4] Carbon-13 NMR spectroscopy further confirms the structure with distinct resonances for the carbonyl carbons in the keto form and the enolic carbons in the enol form.[4]

Infrared (IR) Spectroscopy

The IR spectrum of **2,4-hexanedione** displays characteristic absorption bands that provide information about its functional groups. Strong carbonyl stretching bands are observed in the range of 1700-1720 cm⁻¹, which is typical for ketones. The presence of the enol tautomer is indicated by a broad O-H stretching band around 3200-3400 cm⁻¹ and a C=C stretching vibration between 1620-1640 cm⁻¹.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **2,4-hexanedione**. The molecular ion peak is observed at an m/z of 114, which corresponds to the molecular weight of the compound.[4]

The table below summarizes the key spectroscopic data for **2,4-hexanedione**.



Spectroscopic Technique	Key Features	Reference(s)
¹H NMR	Shows distinct signals for both keto and enol forms, allowing for the determination of their relative concentrations.	[4]
¹³ C NMR	Confirms the presence of both tautomers with characteristic chemical shifts for carbonyl and enolic carbons.	[4]
IR Spectroscopy	Carbonyl (C=O) stretching at 1700-1720 cm ⁻¹ (keto), broad O-H stretching at 3200-3400 cm ⁻¹ (enol), and C=C stretching at 1620-1640 cm ⁻¹ (enol).	[4]
Mass Spectrometry	Molecular ion peak (M+) at m/z 114.	[4]
UV-Visible Spectroscopy	$n \rightarrow \pi^*$ transition for the carbonyl groups in the range of 270-290 nm.	[4]

Experimental Protocols Synthesis of 2,4-Hexanedione via Mixed Claisen Condensation

One of the common methods for synthesizing β -diketones like **2,4-hexanedione** is the mixed Claisen condensation.[7] This reaction involves the base-catalyzed condensation of an ester with a ketone.[7] For the synthesis of **2,4-hexanedione**, ethyl propionate can be reacted with acetone in the presence of a strong base like sodium ethoxide.

Materials:

• Ethyl propionate



- Acetone
- Sodium ethoxide
- Ethanol (anhydrous)
- Diethyl ether
- Hydrochloric acid (dilute)
- · Anhydrous magnesium sulfate
- · Apparatus for reflux, extraction, and distillation

Procedure:

- A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
- A mixture of ethyl propionate and acetone is added dropwise to the sodium ethoxide solution with stirring.
- The reaction mixture is heated under reflux for several hours to ensure the completion of the condensation reaction.
- After cooling to room temperature, the mixture is acidified with dilute hydrochloric acid.
- The product is extracted with diethyl ether.
- The organic layer is washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.
- The crude **2,4-hexanedione** is purified by fractional distillation under reduced pressure.

Characterization by NMR Spectroscopy

Sample Preparation:



- Approximately 10-20 mg of the purified 2,4-hexanedione is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[8]
- The solution is then transferred to a standard 5 mm NMR tube.
- A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for chemical shift referencing.

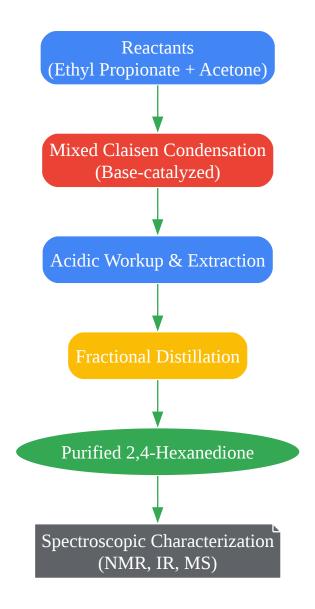
Data Acquisition:

- The NMR tube is placed in the spectrometer.
- The magnetic field is shimmed to achieve homogeneity.
- ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
- For ¹H NMR, the spectral width should be sufficient to cover the chemical shift range of all protons, including the downfield enolic proton.
- For ¹³C NMR, a proton-decoupled sequence is typically used to obtain singlets for each unique carbon atom.

Visualizations

Caption: Keto-enol tautomerism of **2,4-hexanedione**.





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Caption: General workflow for the synthesis and characterization of **2,4-hexanedione**.

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